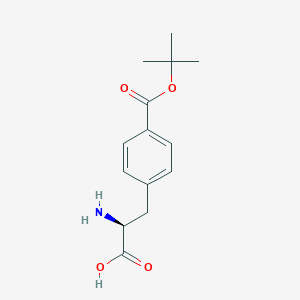

4-tert-Butyloxycarbonyl-L-phenylalanine

Vue d'ensemble

Description

4-tert-Butyloxycarbonyl-L-phenylalanine is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as H-P-CARBOXY-PHE (OTBU)-OH . This compound is used as a building block in organic synthesis and has been shown to be useful as a reagent in the synthesis of natural products and pharmaceuticals, such as immunosuppressants and anticancer agents .

Molecular Structure Analysis

The molecular weight of 4-tert-Butyloxycarbonyl-L-phenylalanine is 265.30 g/mol . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 . The compound has a topological polar surface area of 89.6 Ų .

Physical And Chemical Properties Analysis

4-tert-Butyloxycarbonyl-L-phenylalanine is a white powder . The storage temperature for this compound is -15°C .

Applications De Recherche Scientifique

1. Synthesis of High Molecular Weight Polypeptides

- Application Summary: This compound is used in the synthesis of high molecular weight polypeptides via fast and moisture-insensitive polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs). The synthesized polypeptides have broad applications in biomaterials and biomedicine .

- Methods of Application: The process involves the use of KHMDS/NaHMDS initiated fast NCA polymerization that is also moisture tolerant, open-flask amenable, and terminal tunable. This NCA polymerization was able to proceed in most common solvents and meet the solubility requirement of variable NCA monomers and corresponding polypeptides .

- Results or Outcomes: The NCA polymerization demonstrated easy and fast synthesis of gram-scale long chain polypeptides in an open flask .

2. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids

- Application Summary: “4-tert-Butyloxycarbonyl-L-phenylalanine” is used in a reversed-phase high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers .

- Methods of Application: Amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) under simple conditions and are detected by their fluorescence .

- Results or Outcomes: The target amino acid enantiomers were separated within 60 min on a reversed-phase column, CAPCELL PAK C18 MG II (4.6 x 200 mm), and their resolution values were higher than 2.14 .

3. tert-Butylation of Carboxylic Acids and Alcohols

- Application Summary: This compound is used in a simple and safe tert-butylation reaction. It’s used for the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters with free amino groups quickly and in good yields .

- Methods of Application: The process involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate for the tert-butylation of carboxylic acids and alcohols .

- Results or Outcomes: The tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

4. Synthesis of Dipeptides

- Application Summary: “4-tert-Butyloxycarbonyl-L-phenylalanine” is used in the synthesis of dipeptides. It’s used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: The process involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The synthesis of dipeptides was successful using the described method .

5. tert-Butylation of Carboxylic Acids and Alcohols

- Application Summary: This compound is used in a simple and safe tert-butylation reaction. It’s used for the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters with free amino groups quickly and in good yields .

- Methods of Application: The process involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate for the tert-butylation of carboxylic acids and alcohols .

- Results or Outcomes: The tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

6. Synthesis of Dipeptides

- Application Summary: “4-tert-Butyloxycarbonyl-L-phenylalanine” is used in the synthesis of dipeptides. It’s used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: The process involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The synthesis of dipeptides was successful using the described method .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYFVGLKNKOMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426531 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyloxycarbonyl-L-phenylalanine | |

CAS RN |

218962-77-7 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

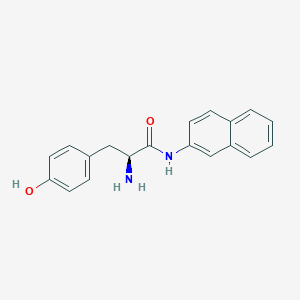

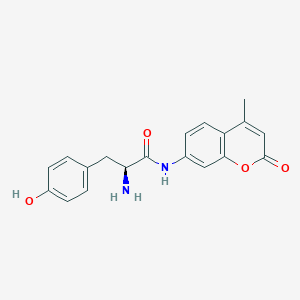

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)